![molecular formula C11H9ClOS B1489667 [5-(3-Chlorophenyl)-thiophen-2-yl]-methanol CAS No. 2015585-89-2](/img/structure/B1489667.png)
[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol
Descripción general
Descripción
“[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol” is a chemical compound with a complex structure. It belongs to the class of aryl alcohols and contains a thiophene ring substituted with a chlorophenyl group . The presence of the hydroxyl group indicates that it is an alcohol derivative.
Synthesis Analysis
The synthesis of this compound involves several steps, including functional group transformations , ring closures , and substitution reactions . Researchers have explored various synthetic routes, such as Grignard reactions , Suzuki coupling , or Pd-catalyzed cross-coupling methods. The choice of synthetic pathway depends on the desired yield, regioselectivity, and scalability.
Molecular Structure Analysis
The molecular structure of “[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol” can be visualized using computational modeling or X-ray crystallography . The thiophene ring and the chlorophenyl group are connected via a single bond, and the hydroxyl group is attached to the thiophene ring. Understanding the stereochemistry and conformational flexibility is crucial for predicting its properties.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
- Substitution : The chlorophenyl group may undergo nucleophilic substitution reactions.
- Esterification : Reaction with an acid can yield an ester derivative.
- Reduction : Reduction of the carbonyl group can lead to the corresponding alcohol.
Physical And Chemical Properties Analysis
- Melting Point : Determining the melting point provides insights into its purity and crystalline nature.
- Solubility : Investigating its solubility in various solvents helps understand its behavior in different environments.
- UV-Vis Spectra : Analyzing its absorption spectra can reveal information about its electronic transitions.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers and industrial workers should follow safety protocols when handling this compound.
- Environmental Impact : Assess its potential impact on the environment during production and disposal.
Direcciones Futuras
- Biological Studies : Investigate its biological activity, including potential anticancer, antimicrobial, or anti-inflammatory effects.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
- Drug Development : Consider its potential as a lead compound for drug development.
Propiedades
IUPAC Name |
[5-(3-chlorophenyl)thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPFDDLYGMYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



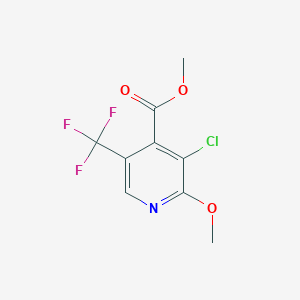
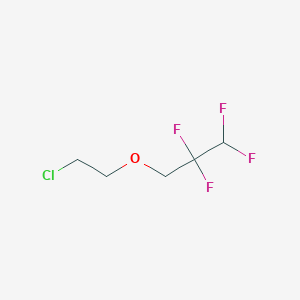
![4-[(Pyridin-4-yl)methyl]azepane dihydrochloride](/img/structure/B1489586.png)
![3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1489588.png)
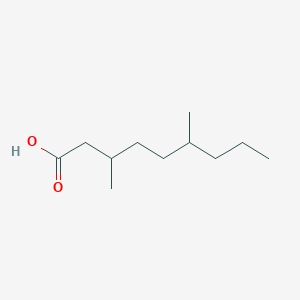
![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)
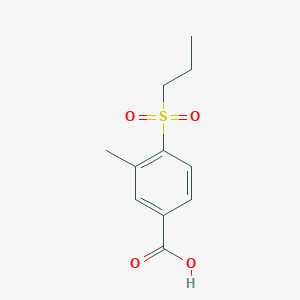
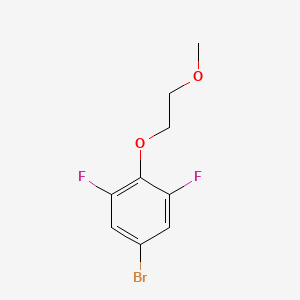
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol](/img/structure/B1489599.png)
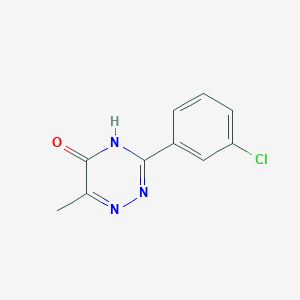
![1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole](/img/structure/B1489603.png)
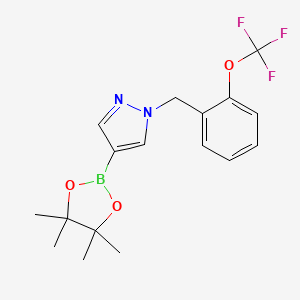
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)
![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)